Egfr-IN-17 -

Egfr-IN-17

Catalog Number: EVT-10961779
CAS Number:
Molecular Formula: C27H31ClN7O3P
Molecular Weight: 568.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-17 is a compound designed to inhibit the epidermal growth factor receptor, which plays a crucial role in the regulation of cell growth and differentiation. This compound is part of a broader category of small molecule inhibitors that target the epidermal growth factor receptor pathway, which is often dysregulated in various cancers, particularly non-small cell lung cancer. The development of Egfr-IN-17 aims to provide a therapeutic option that can effectively block this receptor's activity and thus impede tumor growth.

Source and Classification

Egfr-IN-17 is classified as a small molecule inhibitor specifically targeting the epidermal growth factor receptor. It has been synthesized through various chemical processes aimed at optimizing its efficacy and bioavailability. The compound is derived from research focused on enhancing the selectivity and potency of existing epidermal growth factor receptor inhibitors, which include well-known drugs like erlotinib and gefitinib.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-17 involves several steps that incorporate advanced organic chemistry techniques. The general procedure includes:

  1. Starting Materials: The synthesis begins with readily available aromatic amines and halogenated compounds that serve as precursors.
  2. Reactions: Key reactions may include nucleophilic substitutions, coupling reactions, and cyclization processes to form the desired molecular structure.
  3. Purification: After synthesis, the compound undergoes purification through methods such as column chromatography or recrystallization to ensure high purity levels.

For example, one method involves the reaction of an aniline derivative with a halogenated quinazoline under basic conditions, followed by purification using silica gel chromatography to isolate Egfr-IN-17 in high yield.

Molecular Structure Analysis

Structure and Data

Egfr-IN-17 exhibits a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for the epidermal growth factor receptor. The molecular formula can be represented as C₁₈H₁₈ClN₅O₂S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 395.89 g/mol.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and potential interaction sites with the target receptor.
Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-17 participates in several chemical reactions that are crucial for its activity as an inhibitor:

  1. Binding Mechanism: The compound binds to the ATP-binding site of the epidermal growth factor receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Metabolism: In vivo studies indicate that Egfr-IN-17 undergoes metabolic transformations primarily in the liver, where it may be modified by cytochrome P450 enzymes, affecting its pharmacokinetics.

The reaction kinetics can be studied using enzyme assays to determine the inhibition constants (IC50 values) against various cell lines expressing mutated forms of the epidermal growth factor receptor.

Mechanism of Action

Process and Data

The mechanism of action for Egfr-IN-17 involves competitive inhibition at the epidermal growth factor receptor site:

  1. Inhibition of Receptor Activation: By binding to the receptor's active site, Egfr-IN-17 prevents natural ligands such as epidermal growth factor from activating the receptor.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of downstream signaling molecules such as AKT and ERK1/2, ultimately resulting in reduced cellular proliferation and increased apoptosis in cancer cells.

Preclinical studies have demonstrated that Egfr-IN-17 effectively reduces tumor growth in xenograft models when administered at therapeutic doses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-17 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Characterization techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal stability, while high-performance liquid chromatography (HPLC) can evaluate purity levels.

Applications

Scientific Uses

Egfr-IN-17 has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: As an epidermal growth factor receptor inhibitor, it can be used in clinical settings for treating patients with non-small cell lung cancer harboring specific mutations.
  2. Research Tool: It serves as a valuable tool for understanding the mechanisms of epidermal growth factor receptor signaling pathways and developing combination therapies with other anticancer agents.
  3. Drug Development: Ongoing studies are exploring its efficacy in combination with other targeted therapies or immunotherapies to enhance treatment outcomes for patients with resistant tumors.
Introduction to Epidermal Growth Factor Receptor as a Therapeutic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that regulates critical cellular processes, including proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. In multiple malignancies—notably non-small cell lung cancer, glioblastoma, and head and neck cancer—EGFR signaling becomes dysregulated through overexpression, gene amplification, or somatic mutations. These alterations drive uncontrolled cell growth and survival, establishing EGFR as a high-value oncology target. Approximately 10–40% of non-small cell lung cancer cases harbor activating EGFR kinase domain mutations, with higher prevalence in Asian populations and non-smokers [9]. The clinical success of EGFR tyrosine kinase inhibitors validates the therapeutic relevance of intercepting this pathway.

Oncogenic Signaling Cascades Mediated by Epidermal Growth Factor Receptor

Oncogenic EGFR mutations constitutively activate downstream pathways independent of ligand binding. The two primary cascades include:

  • RAS-RAF-Mitogen-Activated Protein Kinase Pathway: Activated EGFR phosphorylates adaptor proteins (e.g., GRB2-SOS), triggering RAS GTPase activation. This sequentially activates RAF, Mitogen-Activated Protein Kinase Kinase, and Extracellular Signal-Regulated Kinase, culminating in transcription factor activation (e.g., MYC, FOS) that promotes G1/S cell cycle progression through cyclin D1 upregulation [3] [9].
  • Phosphatidylinositol 3-Kinase-Protein Kinase B-Mammalian Target of Rapamycin Pathway: EGFR recruits Phosphatidylinositol 3-Kinase via phosphorylated tyrosine residues, generating phosphatidylinositol (3,4,5)-trisphosphate. This activates Protein Kinase B, which suppresses apoptosis via BCL2-associated agonist of cell death inhibition and enhances protein synthesis/proliferation through mammalian target of rapamycin complex 1 [3] [9].

Table 1: Key Downstream Effectors of Oncogenic Epidermal Growth Factor Receptor Signaling

PathwayCritical ComponentsOncogenic Outcomes
Mitogen-Activated Protein KinaseRAS, RAF, Mitogen-Activated Protein Kinase Kinase, Extracellular Signal-Regulated KinaseCyclin D1 expression, CDK4/6 activation
Phosphatidylinositol 3-KinasePhosphatidylinositol 3-Kinase, Protein Kinase B, mammalian target of rapamycinApoptosis suppression, metabolic reprogramming
STATSignal transducer and activator of transcription 3/5Immune evasion, cell survival

These pathways collectively enable cancer cell "addiction" to EGFR signaling—a therapeutic vulnerability exploited by tyrosine kinase inhibitors [9].

Structural Biology of Epidermal Growth Factor Receptor Kinase Domain Mutations

Kinase domain mutations cluster in exons 18–24 and structurally reprogram EGFR into a constitutively active state. Key classes include:

  • Exon 19 Deletions (e.g., ΔELREA): Deletion of residues 747–750 in the β3-αC loop destabilizes the autoinhibited conformation. This shifts the αC-helix toward the "in" position, stabilizing the active kinase dimer interface and increasing catalytic activity 29-fold over wild-type [6].
  • L858R (Exon 21): Substitution in the activation loop disrupts hydrophobic interactions that stabilize the inactive conformation. Molecular dynamics simulations confirm L858R promotes salt bridge formation between Lys745 and Glu762, priming the kinase for ATP binding [6] [9].
  • Exon 20 Insertions (e.g., A763-Y764insFQEA, D770-N771insNPG): Insertions C-terminal to the αC-helix alter the hydrophobic spine architecture. A763-Y764insFQEA partially retains αC-helix flexibility (9-fold activity increase), whereas D770-N771insNPG rigidifies the loop, conferring moderate activation (5-fold) and tyrosine kinase inhibitor resistance [6].
  • Kinase Domain Duplication: Tandem duplication of exons 18–25 creates an intramolecular asymmetric dimer. The N-terminal kinase domain acts as an "activator," while the C-terminal domain functions as a "receiver," enabling EGF-independent signaling. This occurs in 2.4% of gliomas and 1.4% of non-small cell lung cancer [4].

Table 2: Structural and Functional Impact of Major Epidermal Growth Factor Receptor Mutations

MutationDomain LocationConformational EffectCatalytic Enhancement
ΔELREA (exon 19 del)β3-αC loopStabilizes αC-helix "in" position29-fold
L858RActivation loopPromotes K745-E762 salt bridge, open A-loop23-fold
T790M"Gatekeeper" residueIncreases ATP affinity, steric hindranceResistance mutation
A763-Y764insFQEAC-terminal to αC-helixPartial αC-helix flexibility9-fold
Kinase Domain DuplicationTandem kinase domainsForms intramolecular asymmetric dimerConstitutive activation

The C797S mutation—a cysteine-to-serine substitution in the ATP-binding pocket—disrupts covalent binding of third-generation tyrosine kinase inhibitors like osimertinib [1] [9].

Historical Development of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors

The evolution of Epidermal Growth Factor Receptor tyrosine kinase inhibitors reflects iterative responses to acquired resistance:

  • First Generation (Gefitinib, Erlotinib): Reversible adenosine triphosphate competitors effective against exon 19 deletions/L858R. Tumor response rates reach 60–80%, but >50% of patients develop T790M "gatekeeper" mutations within 9–14 months. T790M enlarges the adenosine triphosphate pocket and sterically hinders inhibitor binding [2] [8] [9].
  • Second Generation (Afatinib, Dacomitinib): Irreversible inhibitors targeting Cys797 via Michael addition. Broader activity against wild-type Epidermal Growth Factor Receptor causes dose-limiting toxicities (e.g., rash, diarrhea). T790M resistance persists due to insufficient mutant selectivity [9].
  • Third Generation (Osimertinib, Olmutinib): Mutant-selective covalent inhibitors active against T790M. Osimertinib’s pyrimidine core avoids steric clash with T790M while forming an acrylamide adduct with Cys797. Resistance emerges via C797S mutations (eliminating covalent binding) or bypass signaling (e.g., MET amplification) [2] [8] [9].

Table 3: Generations of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and Limitations

GenerationRepresentativesTarget MutationsResistance Mechanisms
FirstGefitinib, ErlotinibL858R, exon 19 delT790M (∼60%), MET amplification
SecondAfatinib, DacomitinibL858R, exon 19 del, T790MDose-limiting toxicity, T790M persistence
ThirdOsimertinib, OlmutinibT790M, sensitizing mutationsC797S, L718Q, L792F/H, bypass pathways

This therapeutic landscape underscores the unmet need for inhibitors targeting C797S-containing triple mutants (e.g., L858R/T790M/C797S).

Rationale for Epidermal Growth Factor Receptor Inhibitor-17 Discovery

Epidermal Growth Factor Receptor Inhibitor-17 emerged from efforts to circumvent C797S-mediated resistance. Unlike third-generation inhibitors, which rely on Cys797 covalent modification, Epidermal Growth Factor Receptor Inhibitor-17 achieves potent inhibition through non-covalent interactions. Key design rationales include:

  • Overcoming C797S Resistance: Structural modeling revealed that Epidermal Growth Factor Receptor Inhibitor-17 binds the adenosine triphosphate pocket without requiring Cys797, maintaining activity against C797S mutants. Its selectivity for Epidermal Growth Factor Receptor C797S/T790M/L858R is evidenced by an half-maximal inhibitory concentration of 0.0002 μM—approximately 100-fold lower than wild-type Epidermal Growth Factor Receptor [1].
  • Chemical Structure Optimization: Epidermal Growth Factor Receptor Inhibitor-17 (chemical formula: C₂₇H₃₁ClN₇O₃P; molecular weight: 568.01) features a chloro-pyrimidine core that forms critical hydrogen bonds with Met793 backbone nitrogen and hydrophobic interactions with Leu718/Val726. The phosphine oxide moiety enhances solubility and polar contacts [1].
  • Cellular Efficacy: Epidermal Growth Factor Receptor Inhibitor-17 inhibited Epidermal Growth Factor Receptor phosphorylation in LoVo colorectal cancer cells (half-maximal inhibitory concentration = 1.18 μM), which express wild-type Epidermal Growth Factor Receptor. This suggests broad applicability beyond non-small cell lung cancer models [1].

Comparative profiling against Epidermal Growth Factor Receptor Inhibitor-117 (a structurally distinct C797S inhibitor) highlights Epidermal Growth Factor Receptor Inhibitor-17’s unique scaffold. While Epidermal Growth Factor Receptor Inhibitor-117 inhibits BaF3-EGFRL858R/T790M/C797S proliferation (half-maximal inhibitory concentration = 1.2 nM), its chemical architecture (C₂₅H₃₀BrN₇O₂S) differs significantly from Epidermal Growth Factor Receptor Inhibitor-17 [7]. This structural divergence implies distinct binding modes to the triple-mutant pocket.

Properties

Product Name

Egfr-IN-17

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-5-(1-methylpyrazol-4-yl)-4-morpholin-4-ylphenyl]pyrimidine-2,4-diamine

Molecular Formula

C27H31ClN7O3P

Molecular Weight

568.0 g/mol

InChI

InChI=1S/C27H31ClN7O3P/c1-34-17-18(15-30-34)19-13-22(24(37-2)14-23(19)35-9-11-38-12-10-35)32-27-29-16-20(28)26(33-27)31-21-7-5-6-8-25(21)39(3,4)36/h5-8,13-17H,9-12H2,1-4H3,(H2,29,31,32,33)

InChI Key

LLUHSVVGRQBIMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2N3CCOCC3)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.